molecular formula C21H21N5O5 B2652837 3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-01-6

3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2652837
M. Wt: 423.429
InChI Key: SNTBDOGJECXYHO-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains a quinazoline-2,4(1H,3H)-dione skeleton . Quinazoline-2,4(1H,3H)-dione is a major class of N-fused heterocyclic compounds with a wide range of biological functions .


Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones involves various methods, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline-2,4(1H,3H)-dione skeleton is a key feature of this molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the quinazoline-2,4(1H,3H)-dione skeleton and the nitrophenyl and piperazine groups .

Scientific Research Applications

Antimicrobial Activity

One area of research is the synthesis and evaluation of new derivatives of quinazoline-2,4(1H,3H)-dione for their antimicrobial properties. Studies have shown that certain substituted derivatives exhibit promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This includes efforts to synthesize substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, indicating the potential of these compounds in the development of new antimicrobial agents (Vidule, 2011).

Anticancer Agents

Another significant application is the synthesis of novel quinazolinone derivatives as potential anticancer agents. Research has developed a series of these derivatives, demonstrating cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. This suggests the compound's utility in the design and development of new therapeutic agents for cancer treatment (Poorirani et al., 2018).

Herbicidal Activity

Explorations into the herbicidal activity of quinazoline-2,4-dione derivatives have also been conducted. A particular study synthesized triketone-containing quinazoline-2,4-dione derivatives, evaluating their efficacy against broadleaf and monocotyledonous weeds. Some of these compounds displayed superior herbicidal activity, suggesting their potential use in agricultural applications to control weed populations (Wang et al., 2014).

Green Synthesis Perspectives

There's a focus on the green and sustainable chemistry perspectives in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, highlighting the importance of environmentally friendly synthesis methods. Chemical fixation of CO2 to 2-aminobenzonitriles has been used as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, reflecting the compound's role in promoting sustainable chemical practices (Vessally et al., 2017).

properties

IUPAC Name

3-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c27-19(9-10-25-20(28)17-3-1-2-4-18(17)22-21(25)29)24-13-11-23(12-14-24)15-5-7-16(8-6-15)26(30)31/h1-8H,9-14H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBDOGJECXYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

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